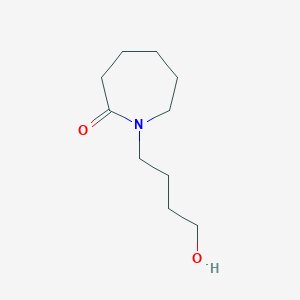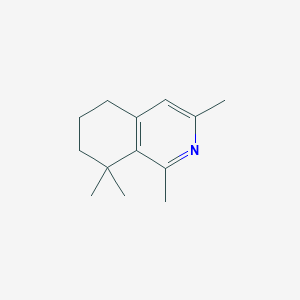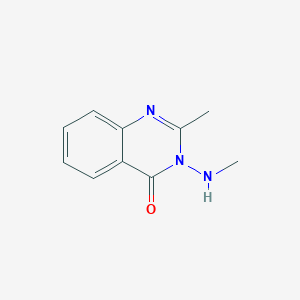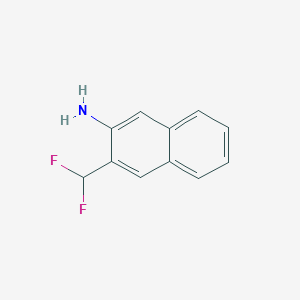
1-(4-Hydroxybutyl)azepan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxybutyl)azepan-2-one is a seven-membered heterocyclic compound with the molecular formula C₁₀H₁₉NO₂ It is characterized by the presence of a hydroxybutyl group attached to an azepan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)azepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxybutylamine with caprolactam in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxybutyl)azepan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azepan-2-one ring can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-(4-Hydroxybutyl)azepan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxybutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxybutyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The azepan-2-one ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Hydroxybutyl)azepan-2-one can be compared with other similar compounds, such as:
- 1-(4-Hydroxybutyl)pyrrolidin-2-one
- 1-(4-Methoxybenzoyl)azepan-2-one
- 1-(4-Heptoxybutyl)azepan-2-one
Uniqueness: The presence of the hydroxybutyl group in this compound imparts unique chemical and biological properties, distinguishing it from other azepan-2-one derivatives
Properties
CAS No. |
91145-04-9 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(4-hydroxybutyl)azepan-2-one |
InChI |
InChI=1S/C10H19NO2/c12-9-5-4-8-11-7-3-1-2-6-10(11)13/h12H,1-9H2 |
InChI Key |
XNMKWTQDBNGHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















